Abemaciclib is a selective and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. It was approved by the U.S. Food and Drug Administration in 2017 under the trade name Verzenio. The compound works by inhibiting the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase, which inhibits cancer cell proliferation. Abemaciclib exhibits a unique profile as it selectively inhibits CDK4 with greater potency than CDK6, making it distinct among other CDK inhibitors .
Studies have shown Abemaciclib's effectiveness in inhibiting CDK4/6 and inducing cell cycle arrest in various cancer models.
These preclinical findings provided a strong rationale for further clinical investigation of Abemaciclib.
[] The role of abemaciclib in treatment of advanced breast cancer - PMC - NCBI ()
Following promising preclinical results, Abemaciclib underwent clinical trials to evaluate its safety and efficacy in humans.
Based on clinical trial data, Abemaciclib has been approved for treating metastatic breast cancer in various regions, including the United States, Europe, and Japan [].
Abemaciclib undergoes various metabolic reactions primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include:
The compound's chemical structure allows it to interact with various kinases, establishing reversible interactions through hydrogen bonds and hydrophobic interactions .
Abemaciclib exhibits potent biological activity against cancer cells by:
The synthesis of abemaciclib involves several key steps:
These steps culminate in the formation of abemaciclib, highlighting its complex synthetic pathway that requires careful control of reaction conditions .
Abemaciclib is primarily used for:
Studies have shown that abemaciclib interacts specifically with CDK4 and CDK6 through:
Abemaciclib is part of a class of drugs known as CDK inhibitors. Here are some similar compounds:
Compound Name | Target Kinases | Selectivity | Unique Features |
---|---|---|---|
Palbociclib | CDK4/6 | Moderate | First approved CDK inhibitor; less potent than abemaciclib |
Ribociclib | CDK4/6 | Moderate | Requires continuous dosing; potential for more side effects |
Dinaciclib | Broad-spectrum (CDKs) | Low selectivity | Inhibits multiple CDKs; more side effects due to broader action |
Abemaciclib's unique selectivity for CDK4 over CDK6 allows for a continuous dosing schedule that provides durable target inhibition without significant rebound effects on DNA synthesis following treatment cessation. This makes it particularly advantageous in clinical settings where sustained suppression of tumor growth is desired .
Abemaciclib (IUPAC name: N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine) is a selective cyclin-dependent kinase (CDK4/6) inhibitor with the molecular formula C27H32F2N8 and a molecular weight of 506.59 g/mol . Its structure features a pyrimidine-2-amine core substituted with a fluorinated benzimidazole moiety and a 4-ethylpiperazine-containing pyridine group (Figure 1). Key functional groups include:
Table 1: Physicochemical Properties of Abemaciclib
Property | Value | Source |
---|---|---|
Molecular weight | 506.59 g/mol | |
Topological polar surface area | 75 Ų | |
Solubility in DMSO | 2 mg/mL (3.94 mM) | |
LogP | 3.5 (predicted) | |
Heavy atom count | 37 |
X-ray crystallography confirms a planar pyrimidine-benzimidazole system with a dihedral angle of 12.5° between the rings, while the piperazine adopts a chair conformation . Nuclear magnetic resonance (NMR) spectra show characteristic signals:
The industrial synthesis of abemaciclib employs a convergent route involving Suzuki-Miyaura coupling and Buchwald-Hartwig amination (Scheme 1) :
Key Steps:
Optimization Challenges:
Table 2: Synthetic Route Comparison
Parameter | Initial Process | Optimized Process |
---|---|---|
Reaction Time | 24 hours | 8 hours |
Pd Loading | 1.5 mol% | 0.5 mol% |
Isolated Yield | 68% | 82.85% |
Purity (HPLC) | 95.2% | 99.79% |
Abemaciclib exhibits six polymorphic forms (I, III, IV, M1–M5) and two solvates (methanol, hydrate) .
Form III (thermodynamically stable):
Form IV:
Hydrate Form:
Table 3: Polymorph Stability Data
Form | Melting Point (°C) | Hygroscopicity | Solubility (mg/mL, H2O) |
---|---|---|---|
I | 198–201 | Non-hygroscopic | 0.004 |
III | 205–208 | Non-hygroscopic | 0.003 |
IV | 192–195 | Slight | 0.012 |
Abemaciclib degrades under oxidative, photolytic, and thermal stress, forming five major degradation products (DP1–DP5) :
Primary Pathways:
Stability-Indicating Method:
Table 4: Degradation Products and Toxicity
DP | Structure | Formation Pathway | Predicted Toxicity (ProTox-II) |
---|---|---|---|
DP1 | N-Desethylabemaciclib | Oxidative | Hepatotoxicity (Probability: 0.72) |
DP3 | Benzimidazole fragment | Photolytic | Mutagenicity (Probability: 0.65) |
DP5 | Piperazine-opened derivative | Hydrolytic | Immunotoxicity (Probability: 0.58) |